Valganciclovir-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or following organ transplantation . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of valganciclovir due to the presence of deuterium atoms which can provide more detailed insights through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Valganciclovir-d8 undergoes various chemical reactions, including:
Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.
Oxidation and Reduction: Involvement in redox reactions during metabolic processes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation and Reduction: Involvement of cellular oxidases and reductases.
Major Products Formed
The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .
Scientific Research Applications
Valganciclovir-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Drug Interaction Studies: Evaluating potential interactions with other medications.
Biological Research: Studying the effects of deuterium substitution on biological activity and stability.
Mechanism of Action
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: A widely used antiviral medication for herpes simplex virus infections.
Uniqueness of Valganciclovir-d8
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .
Properties
Molecular Formula |
C14H22N6O5 |
---|---|
Molecular Weight |
362.41 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |
InChI Key |
WPVFJKSGQUFQAP-QBZXRSFMSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.